Home > Products > Screening Compounds P39136 > N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine
N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine - 1386283-95-9

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine

Catalog Number: EVT-2907145
CAS Number: 1386283-95-9
Molecular Formula: C12H11N5
Molecular Weight: 225.255
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is a chemical compound characterized by its unique structural features, which combine a quinoxaline moiety with a pyrazole ring. This compound is identified by the CAS Registry Number 1346242-81-6, and its molecular formula is C10H10N4C_{10}H_{10}N_4 with a molecular mass of approximately 226.23 g/mol . The compound has garnered interest in various scientific fields due to its potential biological activities and applications.

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. Quinoxaline and pyrazole are both significant in medicinal chemistry, often serving as scaffolds for drug design. The classification of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is primarily as an organic compound with potential pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine can be achieved through several methods, including:

  1. Substitution Reactions: The synthesis often involves the alkylation of quinoxalin-2-amine with 1-methyl-1H-pyrazole. A typical reaction may include using alkylating agents in the presence of a base such as potassium carbonate or sodium hydride under controlled conditions .
  2. Cyclization Reactions: Another approach involves cyclization reactions where starting materials like 2,4-dinitroaniline are reacted with appropriate pyrazole derivatives to form intermediates that can be further processed into the target compound .
  3. Yield and Purification: The yield of synthesized N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine can be optimized through recrystallization techniques, often using solvents like ethyl acetate or hexane to purify the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine features two fused rings: a quinoxaline ring and a pyrazole ring. The structural representation indicates that the pyrazole ring is attached at the 4-position of the quinoxaline:

Structure C10H10N4\text{Structure }\text{C}_{10}\text{H}_{10}\text{N}_4

Key bond lengths and angles within the structure reflect significant delocalization of π-electron density, contributing to the compound's stability and reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions may convert it into different amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions are possible, particularly at the quinoxaline ring, allowing for further functionalization of the compound.
Mechanism of Action

The mechanism of action for N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine involves its interaction with specific biological targets. Research indicates that this compound may inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This inhibition could lead to potential applications in managing conditions like diabetes by regulating blood sugar levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine exhibits several notable physical properties:

  • Appearance: Typically appears as a light yellow solid.
  • Solubility: Soluble in common organic solvents such as ethanol and dimethyl sulfoxide.

Chemical properties include:

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of nitrogen atoms contributes to its reactivity in nucleophilic substitution reactions .
Applications

Scientific Uses

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine has potential applications in various fields:

  1. Medicinal Chemistry: Due to its enzyme inhibitory properties, it may serve as a lead compound for developing antidiabetic drugs.
  2. Material Science: Its unique structural features may allow it to be used in creating novel materials with specific electronic or optical properties.
  3. Biological Research: This compound can be utilized in studies exploring enzyme mechanisms and interactions within metabolic pathways .
Synthetic Methodologies and Structure-Activity Relationship (SAR) Optimization

Regioselective Synthesis Strategies for Quinoxaline-Pyrazole Hybrid Scaffolds

The construction of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine demands precise regiocontrol due to the electronic asymmetry of the quinoxaline ring system. Modern synthetic approaches leverage two principal strategies: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling. The SNAr route capitalizes on the enhanced leaving-group capacity of C-2 halogen substituents when electron-withdrawing groups occupy the C-3 position. This allows direct displacement by 1-methyl-1H-pyrazol-4-amine under microwave irradiation (150-200°C), achieving yields up to 93% in dimethyl sulfoxide (DMSO) with potassium carbonate base within 30 minutes [6].

Alternatively, Buchwald-Hartwig amination employs palladium catalysts (e.g., Pd2(dba)3/XPhos) for coupling unprotected pyrazole amines with 2-chloroquinoxalines. This method offers superior functional group tolerance, accommodating sensitive substituents like esters or nitriles. Green chemistry adaptations utilize cerium(IV) ammonium nitrate (CAN) catalysis in aqueous media, achieving near-quantitative yields at room temperature within 20 minutes while eliminating heavy metal residues [5] [8].

Table 1: Comparative Synthetic Approaches for Quinoxaline-Pyrazole Hybrids

MethodConditionsYield RangeReaction TimeRegioselectivity
Microwave SNArK2CO3, DMSO, 200°C85-93%30 minC-2 exclusive
Buchwald-HartwigPd2(dba)3/XPhos, tBuONa, toluene, 110°C75-88%12-18 hC-2 exclusive
CAN-catalyzed aminationH2O, rt92-98%20 minC-2 exclusive
Clay K-10 mediatedEthanol, rt70-82%60 minC-2/C-3 mixture

Suzuki-Miyaura Cross-Coupling in Functionalization of Quinoxaline Core

Suzuki-Miyaura cross-coupling enables precise decoration of the quinoxaline scaffold prior to pyrazole conjugation. The halogen positioning strategy is critical: nitration of 2-quinoxalinol under weakly acidic conditions produces 7-nitro derivatives, while strong acids yield 6-nitro isomers, with regiochemistry confirmed by X-ray crystallography [1]. Subsequent halogenation (POCl3/PCl5) generates 6- or 7-chloroquinoxalines that serve as coupling partners for aryl/heteroaryl boronic acids.

Key innovations include:

  • Microwave acceleration: Couplings complete in <30 minutes versus 24 hours conventionally
  • Regiodivergent synthesis: 6-Substituted analogs show enhanced solubility while 7-substituted derivatives exhibit greater membrane permeability
  • Electronic tuning: Electron-deficient boronic acids (e.g., 3-CF3-phenyl) couple efficiently at 50°C, while electron-rich systems require 80-100°C [1] [7]

The Núcleo de Química de Heterociclos group pioneered recyclable Pd-nanoparticle catalysts immobilized on magnetic ferrites, achieving >98% conversion across 10 reaction cycles without significant activity loss. This methodology enables late-stage diversification for SAR exploration while minimizing metal contamination of pharmaceutical intermediates.

Impact of Urea/Thiourea Substituents on IKKβ Inhibition Potency

Although N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine lacks direct urea functionality, SAR studies of related quinoxaline-ureas provide critical pharmacophore insights. Systematic optimization of quinoxaline urea analogs revealed that N-aryl substitution markedly enhances IKKβ inhibition. Analog 84 (quinoxaline urea with 3-bromo-4-fluoroaniline) demonstrated:

  • ~2.5-fold increased potency (IC50 = 0.42 μM) versus parent compound 13-197 in TNFα-induced NFκB inhibition
  • ~4-fold improvement in pancreatic cancer cell growth suppression (PANC-1 cells)
  • Time-dependent reduction of phospho-IKKβ levels at 1-10 μM concentrations [1]

Thiourea modifications proved detrimental to activity, with complete loss of IKKβ inhibition at 10 μM. Molecular modeling attributes urea superiority to:

  • Dual H-bond donation to IKKβ hinge region residues Glu100 and Cys99
  • Optimal dihedral angle (112-117°) between quinoxaline and aryl rings for kinase domain penetration
  • Enhanced electrostatic complementarity with the hydrophobic pocket near Leu21 and Val29 [1] [8]

Table 2: Influence of Urea/Thiourea Modifications on IKKβ Inhibition

AnalogR1 (Quinoxaline)R2 (Urea/Thiourea)NFκB Inhibition (% at 10 μM)Cellular IC50 (μM)
13-1972,3-Difuryl-NHCONH-Ph38%12.4 ± 1.2
842-Furyl-NHCONH-(3-Br-4-F-Ph)92%3.1 ± 0.4
412,3-Difuryl-NHCSNH-Ph<15%>50

Comparative Analysis of Symmetrical vs. Mono-Substituted Quinoxaline Derivatives

The symmetry disruption in N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine derivatives significantly modulates pharmacological performance. Head-to-head evaluation of symmetrical 2,3-disubstituted versus mono-substituted quinoxalines revealed striking differences:

  • Potency differential: Mono-substituted analogs exhibit ~4-fold lower IC50 values in cell proliferation assays (AsPC-1 pancreatic cells: 2.8 μM vs. 11.5 μM for symmetrical counterparts)
  • Oral bioavailability: Mono-substitution enhances absorption (%F = 34.2 vs. 6.0 for symmetrical analogs) due to reduced molecular planarity and decreased crystallization tendency
  • Metabolic stability: Symmetrical derivatives undergo rapid CYP3A4-mediated dihydroxylation, while mono-substituted variants show predominant glucuronidation pathways [1] [8]

Mechanistically, mono-substituted quinoxalines demonstrate superior target engagement, with analog 84 achieving 87% IKKβ occupancy at 50 mg/kg oral dose versus 42% for symmetrical analog 45. This correlates with ~5.7-fold greater AUC0-∞ (1245 ng·h/mL vs. 290 ng·h/mL) and significantly enhanced tumor growth suppression in xenograft models (78% vs. 32% reduction at day 21). The structural basis for this advantage involves:

  • Reduced steric clash with IKKβ's allosteric pocket (van der Waals energy: -9.8 kcal/mol vs. -6.2 kcal/mol)
  • Enhanced water solubility (logP 2.1 vs. 3.8 for symmetrical analogs)
  • Favorable binding entropy (TΔS = -4.2 kcal/mol vs. -1.8 kcal/mol) due to conformational flexibility [1]

Table 3: Pharmacokinetic Comparison of Quinoxaline Architectures

ParameterMono-Substituted (84)Symmetrical (45)Improvement Factor
TNFα NFκB IC500.42 μM1.85 μM4.4×
AUC0-∞ (oral)1245 ng·h/mL290 ng·h/mL4.3×
Bioavailability (%F)34.2%6.0%5.7×
Tumor p-IKKβ Reduction (50 mg/kg)87%42%2.1×

Properties

CAS Number

1386283-95-9

Product Name

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine

IUPAC Name

N-(1-methylpyrazol-4-yl)quinoxalin-2-amine

Molecular Formula

C12H11N5

Molecular Weight

225.255

InChI

InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16)

InChI Key

NODQIBSFSFNDKF-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.